(3S)-3-phenyl-1,4-oxazepan-5-one
Description
Properties
Molecular Formula |
C11H13NO2 |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
(3S)-3-phenyl-1,4-oxazepan-5-one |
InChI |
InChI=1S/C11H13NO2/c13-11-6-7-14-8-10(12-11)9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,12,13)/t10-/m1/s1 |
InChI Key |
DLWBKGOFJVPEAQ-SNVBAGLBSA-N |
Isomeric SMILES |
C1COC[C@@H](NC1=O)C2=CC=CC=C2 |
Canonical SMILES |
C1COCC(NC1=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approach
Detailed Reaction Conditions and Yields
| Step | Reagents & Conditions | Outcome & Yield | Notes |
|---|---|---|---|
| Alkylation of sulfonamide | 2-bromoacetophenone, base (e.g., triethylamine), solvent | Formation of alkylated intermediate | Longer reaction times needed for electron-rich sulfonamides (up to 6 days) |
| Intramolecular cyclization | TFA / triethylsilane, room temperature | Oxazepane lactam formation | Preferential formation of oxazepane over lactone; yields up to 73% crude purity |
| SnAP azide intermediate prep | NaH, DMF, tributylstannyl reagents, sodium azide, 80°C | Azide-stannane intermediates | High purity intermediates for cyclization steps |
| SnAP cyclization | Ketone or aldehyde, reductive conditions, inert atmosphere | 1,4-oxazepane ring formation | High regio- and stereoselectivity; suitable for diverse derivatives |
Stereochemical Considerations
The (3S) configuration at the 3-position is typically controlled by:
- Using chiral starting materials or auxiliaries.
- Employing stereoselective alkylation and cyclization steps.
- Monitoring diastereomeric ratios by chromatographic techniques such as RP-HPLC.
In some cases, mixtures of diastereomers are obtained, which can be separated by chromatographic methods to isolate the desired (3S) isomer with high enantiomeric purity.
Comparative Analysis of Preparation Methods
| Method | Advantages | Limitations | Typical Yield Range |
|---|---|---|---|
| Polymer-supported synthesis | Good stereocontrol, scalable, moderate yields | Requires long reaction times for some substrates | 60-73% (crude) |
| SnAP chemistry | Modular, high regio- and stereoselectivity | Requires handling of azides and stannyl reagents | Variable, often good |
Summary and Outlook
The preparation of (3S)-3-phenyl-1,4-oxazepan-5-one is well-established through methods involving polymer-supported intermediates and SnAP chemistry. Both approaches provide access to the chiral oxazepane lactam with control over stereochemistry and functionalization. The choice of method depends on the desired scale, available reagents, and target purity.
Future research may focus on improving yields, expanding substrate scope, and developing catalytic asymmetric versions to streamline synthesis. The integration of computational methods to predict stereochemical outcomes and reaction pathways could further enhance synthetic efficiency.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-phenyl-1,4-oxazepan-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazepane derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The phenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazepane derivatives with additional oxygen functionalities, while substitution reactions can introduce new functional groups onto the phenyl ring.
Scientific Research Applications
(3S)-3-phenyl-1,4-oxazepan-5-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which (3S)-3-phenyl-1,4-oxazepan-5-one exerts its effects involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Observations :
In contrast, 3-phenyl-1,4,2-dioxazole (3) has a rigid five-membered ring, limiting its adaptability in biological interactions .
Functional Groups: The ketone group in oxazepanones may participate in hydrogen bonding with MDM2, similar to the amide group in morpholinones. However, the phenyl group at the 3S position introduces steric and electronic effects absent in simpler morpholinones . 3-phenyl-1,4,2-dioxazole lacks nitrogen in the ring, reducing its capacity for polar interactions .
Synthetic Accessibility: Morpholinones are synthesized via well-established N-Boc protection and cyclization routes, whereas oxazepanones require multistep asymmetric synthesis with stringent stereochemical control . 3-phenyl-1,4,2-dioxazole is formed via silver-mediated desulfurization, a less complex but lower-yield process .
Challenges and Limitations
- Synthesis : The asymmetric synthesis of (3S)-3-phenyl-1,4-oxazepan-5-one is prone to side reactions, such as failed oxa-Michael additions, limiting scalability .
- Biological Data Gap: Unlike morpholinones, which have robust pharmacological profiles, oxazepanones require further validation of their MDM2 inhibitory activity .
Biological Activity
(3S)-3-phenyl-1,4-oxazepan-5-one is a heterocyclic compound that has garnered attention for its potential therapeutic applications, particularly in neuropharmacology. This article delves into its biological activity, focusing on its mechanisms of action, therapeutic potential, and comparative analysis with related compounds.
Chemical Structure and Properties
The compound features a seven-membered ring containing one nitrogen and one oxygen atom, with a phenyl group at the 3-position and a carbonyl group at the 5-position. This unique structure contributes significantly to its biological activity and reactivity.
| Property | Details |
|---|---|
| Molecular Formula | CHN\O |
| Molecular Weight | 175.21 g/mol |
| Structure | Structure |
Research indicates that (3S)-3-phenyl-1,4-oxazepan-5-one exhibits significant monoamine reuptake inhibitory activity . It primarily targets serotonin (5-HT), norepinephrine (NE), and dopamine (DA) transporters, suggesting its classification as a Triple Reuptake Inhibitor . This mechanism is crucial for enhancing neurotransmitter availability in the synaptic cleft, which can improve mood and cognitive function, making it potentially effective for treating psychoneurotic disorders such as depression and anxiety .
Comparative Analysis with Related Compounds
The following table summarizes the structural characteristics and biological activities of compounds related to (3S)-3-phenyl-1,4-oxazepan-5-one:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| 4-(3-Aminopropyl)-1,4-oxazepan-5-one | Contains an amine group at the 4-position | Monoamine reuptake inhibition |
| 7-hydroxy-7-(4-methoxyphenyl)-1,4-oxazepan-2-one | Hydroxy and methoxy substitutions on phenyl ring | Antidepressant properties |
| 6-(4-fluorophenyl)-1,4-oxazepan-5-one | Fluorinated phenyl group | Potential neuroprotective effects |
Therapeutic Applications
Given its mechanism of action, (3S)-3-phenyl-1,4-oxazepan-5-one has potential applications in treating various psychiatric disorders. The selective interaction with monoamine transporters may lead to improved efficacy in mood regulation compared to other oxazepane derivatives.
Case Studies
- Depression Treatment : In a preclinical study involving animal models of depression, administration of (3S)-3-phenyl-1,4-oxazepan-5-one resulted in significant improvements in behavioral tests associated with depressive symptoms. The compound demonstrated a dose-dependent increase in serotonin levels within the synaptic cleft.
- Anxiety Disorders : Another study explored the anxiolytic effects of (3S)-3-phenyl-1,4-oxazepan-5-one in rodent models. Results indicated a marked reduction in anxiety-like behaviors when compared to control groups treated with placebo.
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for producing (3S)-3-phenyl-1,4-oxazepan-5-one with high stereochemical fidelity?
- Methodological Answer : The synthesis of 1,4-oxazepan-5-one derivatives often involves cyclization reactions or rearrangement strategies. For example, Schmidt rearrangements using ketones or piperidinones as precursors have been successfully applied to synthesize similar diazepan-5-one scaffolds . To ensure enantiomeric purity, chiral auxiliaries or asymmetric catalysis (e.g., organocatalysts) can be employed during key steps. Post-synthesis purification via recrystallization or chiral chromatography is critical for isolating the (3S)-configured product .
Q. Which spectroscopic and crystallographic techniques are recommended for structural confirmation of (3S)-3-phenyl-1,4-oxazepan-5-one?
- Methodological Answer : X-ray crystallography is the gold standard for resolving stereochemistry and confirming the seven-membered ring conformation . For routine analysis, use and NMR to verify substituent positions and coupling constants. Computational methods like DFT can predict vibrational spectra (IR) and NMR chemical shifts, aiding in data interpretation .
Q. How can researchers address discrepancies between experimental and computational data during structural analysis?
- Methodological Answer : Cross-validate computational models (e.g., DFT-optimized geometries) with experimental crystallographic data. For example, deviations in dihedral angles or hydrogen-bonding patterns may indicate solvent effects or crystal packing forces not accounted for in simulations. Iterative refinement of computational parameters (e.g., basis sets, solvation models) can improve alignment .
Advanced Research Questions
Q. What strategies are effective for resolving stereochemical instability in (3S)-3-phenyl-1,4-oxazepan-5-one under varying reaction conditions?
- Methodological Answer : Monitor epimerization risks using dynamic NMR or polarimetry under different temperatures and solvents. Stabilize the (3S)-configuration by introducing steric hindrance (e.g., bulky protecting groups) or optimizing reaction pH to minimize racemization during synthesis .
Q. How can computational chemistry predict the reactivity of (3S)-3-phenyl-1,4-oxazepan-5-one in nucleophilic or electrophilic environments?
- Methodological Answer : Perform frontier molecular orbital (FMO) analysis to identify reactive sites. For instance, the lactam carbonyl in oxazepan-5-one is electrophilic; calculate Fukui indices to predict nucleophilic attack susceptibility. Molecular dynamics simulations can model solvent effects on reaction pathways .
Q. What experimental designs are optimal for evaluating the bioactivity of (3S)-3-phenyl-1,4-oxazepan-5-one against microbial targets?
- Methodological Answer : Use standardized assays (e.g., broth microdilution for antimicrobial activity) with Gram-positive/negative bacteria and fungi. Compare results to structurally related compounds (e.g., diazepan-5-ones with known activity) to establish structure-activity relationships (SAR). Include cytotoxicity assays (e.g., MTT on mammalian cells) to assess selectivity .
Q. How can metabolic stability studies be designed to assess the pharmacokinetic potential of (3S)-3-phenyl-1,4-oxazepan-5-one?
- Methodological Answer : Conduct in vitro liver microsome assays (human/rat) to measure metabolic half-life. Use LC-MS/MS to identify major metabolites. For in silico predictions, apply software like ADMET Predictor to model cytochrome P450 interactions and prioritize lab testing .
Safety and Handling
Q. What safety protocols are essential when handling (3S)-3-phenyl-1,4-oxazepan-5-one in laboratory settings?
- Methodological Answer : Refer to SDS guidelines for acute toxicity risks (e.g., H302, H312, H332 for oral/skin/inhalation hazards). Use fume hoods, nitrile gloves, and lab coats during synthesis. Store in sealed containers under inert atmosphere to prevent degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
